10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine
Brand Name:
Vulcanchem
CAS No.:
149156-25-2
VCID:
VC21188626
InChI:
InChI=1S/C20H19NO4/c1-11(22)24-17-7-6-14-10-16-18-13(8-9-21-16)4-3-5-15(18)19(14)20(17)25-12(2)23/h3-7,16,21H,8-10H2,1-2H3/t16-/m1/s1
SMILES:
CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C
Molecular Formula:
C20H19NO4
Molecular Weight:
337.4 g/mol
10,11-Dihydroxy-N-(n-2-fluoroethyl)norapomorphine
CAS No.: 149156-25-2
Cat. No.: VC21188626
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149156-25-2 |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | [(6aR)-11-acetyloxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |
| Standard InChI | InChI=1S/C20H19NO4/c1-11(22)24-17-7-6-14-10-16-18-13(8-9-21-16)4-3-5-15(18)19(14)20(17)25-12(2)23/h3-7,16,21H,8-10H2,1-2H3/t16-/m1/s1 |
| Standard InChI Key | PSKIBBDHVDEYHM-MRXNPFEDSA-N |
| Isomeric SMILES | CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
| SMILES | CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
| Canonical SMILES | CC(=O)OC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator